molecular formula C36H38N2O6 B1206215 Daphnandrine CAS No. 1183-76-2

Daphnandrine

Cat. No. B1206215
CAS RN: 1183-76-2
M. Wt: 594.7 g/mol
InChI Key: REKCBEFSIKOPTD-IZLXSDGUSA-N
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Description

Daphnandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

Neuropharmacological Applications

Daphnandrine's implications in neuropharmacology are profound, particularly in the context of brain injuries and neurological disorders. Dopamine agonists like daphnandrine are used in traumatic brain injury (TBI) patients to potentially augment cognitive recovery and rehabilitation, although the efficacy and safety of such applications remain to be conclusively established (Frenette et al., 2012).

Toxicity and Environmental Impact Studies

Daphnandrine is also featured in toxicity studies, specifically in the context of its effects on Daphnia, a genus of small planktonic crustaceans. Such studies are crucial for understanding the environmental impact and safety of chemical compounds (Buikema et al., 1980). Additionally, the study of daphnandrine's toxicological profile extends to understanding its interaction with other substances and its broader ecological implications (Staples et al., 1998).

Understanding Molecular Mechanisms in Medical Conditions

Further research applications of daphnandrine involve dissecting the molecular mechanisms underlying various medical conditions. Studies delve into the roles of neurotransmitters like dopamine and noradrenaline in the pathophysiology and treatment of disorders such as attention-deficit/hyperactivity disorder (ADHD), providing insights that may guide future therapeutic strategies (Campo et al., 2011).

Insights into Behavioral Neuroscience

The compound is also relevant in the field of behavioral neuroscience, with research focusing on the patterns of neurotransmission and their relation to behaviors observed in alcohol use disorder (AUD). This line of research underscores the importance of neurotransmitter systems, including dopamine and norepinephrine, in understanding and potentially treating AUD (Grinevich et al., 2021).

properties

CAS RN

1183-76-2

Product Name

Daphnandrine

Molecular Formula

C36H38N2O6

Molecular Weight

594.7 g/mol

IUPAC Name

(1R,14S)-6,20,25-trimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol

InChI

InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-21-5-8-25(9-6-21)43-31-17-22(7-10-29(31)40-2)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28+/m1/s1

InChI Key

REKCBEFSIKOPTD-IZLXSDGUSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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